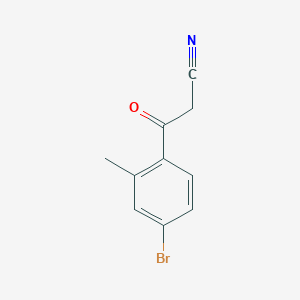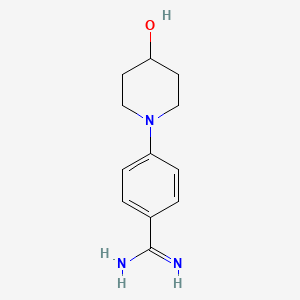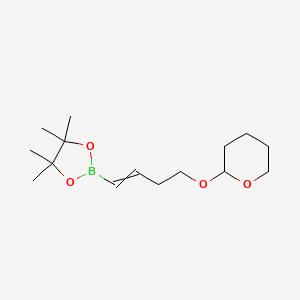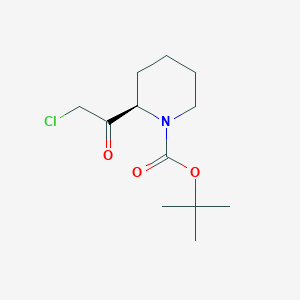
2-((tert-Butoxycarbonyl)amino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
The synthesis of 2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of 2-aminopyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Analyse Des Réactions Chimiques
2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in peptide coupling reactions where the Boc group protects the amino group from reacting prematurely.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP . Major products formed from these reactions include the deprotected amine and various peptide derivatives .
Applications De Recherche Scientifique
2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID primarily involves the protection of amino groups during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group . This selective protection and deprotection mechanism is crucial in multi-step synthesis processes where different functional groups need to be protected at different stages .
Comparaison Avec Des Composés Similaires
2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID can be compared with other Boc-protected amino compounds such as:
2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYLPYRIDINE: Similar in structure but with a methyl group at the 3-position.
1-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOPROPANECARBOXYLIC ACID: Features a cyclopropane ring instead of a pyridine ring.
The uniqueness of 2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLIC ACID lies in its pyridine ring, which provides additional stability and reactivity compared to other Boc-protected compounds .
Propriétés
Numéro CAS |
934373-39-4 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Clé InChI |
QOLVIDCTVDCBCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)


![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)

